Cas no 900718-02-7 (2-(azepan-1-yl)propan-1-amine)

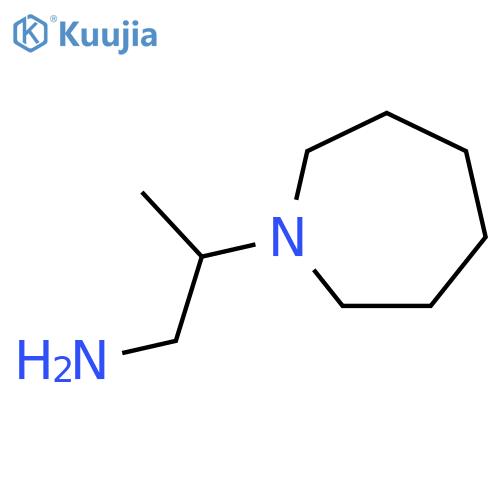

2-(azepan-1-yl)propan-1-amine structure

商品名:2-(azepan-1-yl)propan-1-amine

2-(azepan-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Azepan-1-yl-propylamine

- 2-(azepan-1-yl)propan-1-amine

- 900718-02-7

- EN300-40000

- AKOS016040402

- SCHEMBL17331178

- 2-(1-Azepanyl)-1-propanamine, AldrichCPR

- F2186-0446

- Z228568778

- AKOS000149527

-

- インチ: InChI=1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3

- InChIKey: LNUMREOZJKDEOF-UHFFFAOYSA-N

- ほほえんだ: CC(CN)N1CCCCCC1

計算された属性

- せいみつぶんしりょう: 156.162648646g/mol

- どういたいしつりょう: 156.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 95.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 29.3Ų

2-(azepan-1-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-40000-0.5g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95.0% | 0.5g |

$240.0 | 2025-02-20 | |

| Enamine | EN300-40000-0.05g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95.0% | 0.05g |

$71.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021519-1g |

2-Azepan-1-yl-propylamine |

900718-02-7 | 1g |

5005.0CNY | 2021-07-10 | ||

| Life Chemicals | F2186-0446-5g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95%+ | 5g |

$798.0 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15182-1G |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95% | 1g |

¥ 1,471.00 | 2023-04-13 | |

| Chemenu | CM389284-5g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95%+ | 5g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021519-500mg |

2-Azepan-1-yl-propylamine |

900718-02-7 | 500mg |

2843CNY | 2021-05-07 | ||

| Enamine | EN300-40000-1.0g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95.0% | 1.0g |

$308.0 | 2025-02-20 | |

| 1PlusChem | 1P019NTA-10g |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95% | 10g |

$3144.00 | 2024-04-20 | |

| 1PlusChem | 1P019NTA-500mg |

2-(azepan-1-yl)propan-1-amine |

900718-02-7 | 95% | 500mg |

$342.00 | 2025-03-03 |

2-(azepan-1-yl)propan-1-amine 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

900718-02-7 (2-(azepan-1-yl)propan-1-amine) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:900718-02-7)2-(azepan-1-yl)propan-1-amine

清らかである:99%

はかる:1g

価格 ($):196.0